molecular formula C16H17NO2S B8471170 (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine

(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine

Cat. No.: B8471170
M. Wt: 287.4 g/mol
InChI Key: NSVLSEUPXYUAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with phenyl and phenylsulfonyl groups. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The choice of solvents and reagents is optimized to minimize environmental impact and enhance process efficiency.

Chemical Reactions Analysis

Types of Reactions: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.

    Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity and aromatic interactions, which can affect its biological activity and solubility.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)pyrrole: Another sulfone with a pyrrole ring instead of pyrrolidine.

    Phenylsulfonylacetophenone: A sulfone with a ketone functional group.

    Phenylsulfonylmethane: A simpler sulfone with a methane backbone.

Uniqueness: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is unique due to its specific substitution pattern and the presence of both phenyl and phenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications that require specific structural features.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-phenylpyrrolidine

InChI

InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-13-7-12-16(17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2

InChI Key

NSVLSEUPXYUAHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound, light pink solid, m.p. 116° C. and MS: m/e=287 (M+) was prepared in accordance with the general method of example 1e from (RS)-2-phenyl-pyrrolidine and benzenesulfonyl chloride.
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